Cas no 1337174-81-8 (3-(4-bromo-3-nitrophenyl)morpholine)

3-(4-Bromo-3-nitrophenyl)morpholine is a brominated and nitrated aromatic compound featuring a morpholine substituent, making it a versatile intermediate in organic synthesis. Its key advantages include its structural rigidity and functional group diversity, which facilitate its use in pharmaceutical and agrochemical research. The bromo and nitro groups offer reactive sites for further derivatization, such as cross-coupling reactions or nucleophilic substitutions, while the morpholine moiety enhances solubility and bioavailability. This compound is particularly valuable in the development of bioactive molecules due to its balanced electronic and steric properties. High purity and stability under standard conditions further support its utility in advanced synthetic applications.
3-(4-bromo-3-nitrophenyl)morpholine structure
1337174-81-8 structure
商品名:3-(4-bromo-3-nitrophenyl)morpholine
CAS番号:1337174-81-8
MF:C10H11BrN2O3
メガワット:287.109941720963
CID:5917332
PubChem ID:130143202

3-(4-bromo-3-nitrophenyl)morpholine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-3-nitrophenyl)morpholine
    • 1337174-81-8
    • EN300-1914638
    • インチ: 1S/C10H11BrN2O3/c11-8-2-1-7(5-10(8)13(14)15)9-6-16-4-3-12-9/h1-2,5,9,12H,3-4,6H2
    • InChIKey: UUXLWJHZIPKIBW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])C1COCCN1

計算された属性

  • せいみつぶんしりょう: 285.99530g/mol
  • どういたいしつりょう: 285.99530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 67.1Ų

3-(4-bromo-3-nitrophenyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914638-0.1g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
0.1g
$1207.0 2023-09-17
Enamine
EN300-1914638-10.0g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
10g
$5897.0 2023-05-31
Enamine
EN300-1914638-1g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
1g
$1371.0 2023-09-17
Enamine
EN300-1914638-10g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
10g
$5897.0 2023-09-17
Enamine
EN300-1914638-2.5g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
2.5g
$2688.0 2023-09-17
Enamine
EN300-1914638-0.05g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
0.05g
$1152.0 2023-09-17
Enamine
EN300-1914638-0.5g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
0.5g
$1316.0 2023-09-17
Enamine
EN300-1914638-5.0g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
5g
$3977.0 2023-05-31
Enamine
EN300-1914638-0.25g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
0.25g
$1262.0 2023-09-17
Enamine
EN300-1914638-5g
3-(4-bromo-3-nitrophenyl)morpholine
1337174-81-8
5g
$3977.0 2023-09-17

3-(4-bromo-3-nitrophenyl)morpholine 関連文献

3-(4-bromo-3-nitrophenyl)morpholineに関する追加情報

Recent Advances in the Study of 3-(4-Bromo-3-nitrophenyl)morpholine (CAS: 1337174-81-8) in Chemical Biology and Pharmaceutical Research

3-(4-Bromo-3-nitrophenyl)morpholine (CAS: 1337174-81-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This morpholine derivative, characterized by a bromo-nitrophenyl moiety, has shown promise as a versatile building block in medicinal chemistry and as a potential pharmacophore in drug discovery programs targeting various diseases.

Recent studies have focused on the synthetic applications of 1337174-81-8, particularly in the development of kinase inhibitors. The compound's ability to serve as a scaffold for the generation of diverse chemical libraries has been demonstrated in several high-throughput screening campaigns. Researchers at major pharmaceutical companies have incorporated this morpholine derivative into their fragment-based drug discovery platforms, noting its favorable physicochemical properties and synthetic tractability.

In a 2023 study published in the Journal of Medicinal Chemistry, 3-(4-bromo-3-nitrophenyl)morpholine was identified as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized the bromo substituent for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure. The resulting compounds exhibited improved selectivity profiles compared to existing BTK inhibitors in preclinical models of autoimmune diseases.

Another significant application has been in the field of positron emission tomography (PET) tracer development. The nitrophenyl group of 1337174-81-8 has been successfully reduced to an amine and subsequently radiolabeled with fluorine-18, creating potential imaging agents for neurological targets. This approach was highlighted in a recent ACS Chemical Neuroscience publication, where researchers developed a series of σ1 receptor ligands for studying neuropsychiatric disorders.

The compound's mechanism of action appears to be multifaceted. Computational docking studies suggest that 3-(4-bromo-3-nitrophenyl)morpholine can interact with various protein binding sites through its morpholine oxygen and nitro group, while the bromine atom contributes to favorable hydrophobic interactions. This combination of features makes it particularly valuable for structure-activity relationship studies in multiple target classes.

Current challenges in working with this compound include optimizing its solubility profile for biological assays and developing more efficient synthetic routes for large-scale production. Recent advances in flow chemistry have addressed some of these issues, as reported in a 2024 Organic Process Research & Development article, where researchers achieved a 75% yield improvement in the continuous flow synthesis of 1337174-81-8 derivatives.

Future research directions for 3-(4-bromo-3-nitrophenyl)morpholine include exploration of its potential in targeted protein degradation strategies and its incorporation into proteolysis targeting chimeras (PROTACs). Preliminary results from unpublished studies suggest that the compound's structure may be amenable to linker attachment for E3 ligase recruitment, opening new avenues in drug discovery.

In conclusion, 3-(4-bromo-3-nitrophenyl)morpholine (CAS: 1337174-81-8) represents a valuable chemical tool with diverse applications in medicinal chemistry and chemical biology. Its continued study will likely yield important insights and novel therapeutic candidates across multiple disease areas, particularly in oncology and neuroscience research.

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